molecular formula C10H10N4O B6285568 N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 68070-53-1

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B6285568
CAS No.: 68070-53-1
M. Wt: 202.21 g/mol
InChI Key: ZZJKJERENHEXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within 1,2,4-Triazole (B32235) Heterocycle Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. ijprajournal.comfrontiersin.org This structural unit is a cornerstone in the synthesis of a vast array of compounds with significant therapeutic efficacy. eurekaselect.comjaper.in Its unique chemical properties facilitate a variety of non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in drug discovery. frontiersin.org

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, a fact that has attracted considerable research attention for decades. ijprajournal.comjaper.in The versatility of the triazole core allows for the synthesis of numerous derivatives, which have been developed into effective drugs. eurekaselect.com Prominent examples of pharmaceuticals incorporating the 1,2,4-triazole moiety include the antifungal agents fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the anxiolytic alprazolam. japer.in The established importance and wide-ranging bioactivity of the 1,2,4-triazole nucleus provide a strong foundation for the exploration of novel derivatives like N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide. eurekaselect.comnih.gov

Table 1: Documented Biological Activities of 1,2,4-Triazole Derivatives

Biological Activity Description References
Antifungal Inhibition of fungal growth, a hallmark of many clinically used triazole drugs. ijprajournal.comjaper.in
Antibacterial Activity against various strains of bacteria. ijprajournal.com
Anticancer Inhibition of cancer cell proliferation. frontiersin.orgnih.gov
Antiviral Efficacy against various viral infections. frontiersin.org
Anti-inflammatory Reduction of inflammation. frontiersin.orgnih.gov
Anticonvulsant Ability to prevent or reduce the severity of seizures. frontiersin.orgmdpi.com

| Analgesic | Pain-relieving properties. | frontiersin.orgnih.gov |

Significance of Carboxamide Linkages in Bioactive Chemical Entities

The carboxamide group, also known as the amide bond (-CO-NH-), is one of the most fundamental and prevalent functional groups in organic chemistry and biochemistry. pulsus.com Its widespread occurrence in pharmaceuticals, natural products, and biologically active compounds underscores its importance. pulsus.com The amide bond is a key structural feature of peptides and proteins, where it forms the backbone of these essential biomolecules. jocpr.com

Rationale for Investigating the N-(4-methylphenyl) Moiety in Chemical Biology

The inclusion of specific substituents on a molecular scaffold is a critical aspect of rational drug design, aimed at modulating the compound's physicochemical, pharmacodynamic, and pharmacokinetic properties. nih.gov The N-(4-methylphenyl) or p-tolyl group is a common substituent in medicinal chemistry, and its investigation in the context of the 1,2,4-triazole-5-carboxamide scaffold is well-justified.

The methyl group (-CH₃), often referred to as a "magic methyl" in drug discovery, can have profound effects on a molecule's biological profile despite its small size. mdpi.comnih.gov Adding a methyl group to an aromatic ring, as in the 4-methylphenyl moiety, can:

Enhance Lipophilicity: The methyl group is lipophilic, which can influence the molecule's ability to cross cell membranes and affect its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Modulate Metabolic Stability: It can block sites of metabolic oxidation on the aromatic ring, thereby increasing the compound's half-life in the body. nih.gov

Influence Binding Affinity: The methyl group can engage in favorable van der Waals or hydrophobic interactions within a target's binding pocket, potentially increasing potency. mdpi.com It can also induce a conformational change that favors the bioactive conformation. nih.govmdpi.com

Overview of Research Paradigms and Unexplored Avenues for this Chemical Scaffold

Research into molecules combining the 1,2,4-triazole ring and a carboxamide linker has primarily followed a paradigm of synthesis and biological screening. Scientists typically synthesize a library of related compounds with variations in the substituents on the triazole and carboxamide moieties and then evaluate their activity against a panel of biological targets. mdpi.comnih.govmdpi.com For instance, recent studies have explored similar structures for their antifungal, anti-oomycete, and anticonvulsant activities. mdpi.commdpi.com

While the constituent parts of this compound are well-studied in other contexts, the specific combination and its biological profile remain an area ripe for exploration. Key unexplored avenues include:

Comprehensive Biological Screening: A systematic evaluation of this specific compound against a wide range of therapeutic targets is lacking. Given the diverse activities of 1,2,4-triazoles, screening for anticancer, antiviral, anti-inflammatory, and neuroprotective effects could yield significant findings. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs—where the methyl group is moved to the ortho- or meta-position, or replaced with other functional groups (e.g., chloro, methoxy)—would provide valuable SAR data. This would clarify the importance of the 4-methylphenyl group for any observed activity.

Agrochemical Potential: Many 1,2,4-triazole derivatives are used in agriculture as fungicides, herbicides, or plant growth regulators. frontiersin.org The potential of this compound in this sector is largely uninvestigated.

Material Science Applications: Heterocyclic compounds, including triazoles, have applications in materials science. frontiersin.org Exploring the properties of this compound for use in polymers, dyes, or as a corrosion inhibitor represents another frontier.

The existing body of research on related structures provides a strong impetus for the focused investigation of this compound, a compound that sits (B43327) at the intersection of several proven pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68070-53-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14)

InChI Key

ZZJKJERENHEXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC=NN2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Methylphenyl 1h 1,2,4 Triazole 5 Carboxamide and Its Analogs

Strategies for the Construction of the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing numerous biologically active compounds. Methodologies for its construction are diverse, allowing for the introduction of various substituents. These strategies often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.

One-Pot Cyclization Reactions in Triazole Synthesis

One-pot reactions provide an efficient and atom-economical approach to the 1,2,4-triazole core, minimizing the need for isolating intermediates. A prominent one-pot, three-component method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.orgresearchgate.net This highly regioselective process grants rapid access to a wide array of 1,3,5-trisubstituted 1,2,4-triazoles. acs.org The reaction is typically facilitated by a peptide coupling reagent, such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activates the carboxylic acid to form an acylamidine intermediate. acs.org This intermediate then undergoes cyclocondensation with a hydrazine to yield the final triazole product. isres.org

Another versatile one-pot approach utilizes copper-catalyzed systems. For instance, the reaction of nitriles and hydroxylamine hydrochloride can produce 1,2,4-triazole derivatives through a sequence of intermolecular addition, copper-catalyzed coupling with another nitrile, and intramolecular dehydration cyclization. isres.org These methods are valued for their operational simplicity and tolerance of various functional groups. isres.org

One-Pot Method Reactants Key Reagents/Catalysts Description Reference
Three-Component ReactionCarboxylic Acid, Amidine, HydrazineHATU, DIPEAForms an acylamidine intermediate which cyclizes with hydrazine. acs.org
Copper-Catalyzed SynthesisNitriles, Hydroxylamine HClCu(OAc)₂, Cs₂CO₃Sequential addition and cyclization without the need for ligands. isres.org
Electrochemical SynthesisAryl Hydrazines, Paraformaldehyde, NH₄OAcElectrolysis, n-Bu₄NIAvoids strong oxidants and transition-metal catalysts. isres.org

Amidrazone-Based Cyclization Approaches

Amidrazones are versatile intermediates in heterocyclic synthesis and represent a cornerstone for building the 1,2,4-triazole scaffold. One common pathway is the Pellizzari synthesis, which involves the reaction between a hydrazide and an amide to form an acyl amidrazone, followed by intramolecular cyclization. An environmentally benign modification of this approach involves the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones with aldehydes in a recyclable medium like polyethylene glycol.

A two-step procedure can also be employed where a primary amide and a hydrazine are reacted in an oxidative process to generate the 1,2,4-triazole derivative. This highlights the importance of amidrazone or related hydrazone derivatives as key precursors in triazole synthesis.

Hydrazide and Carboxylic Acid Condensation Routes

The direct condensation of carboxylic acids with hydrazides or related compounds is a fundamental method for forming the 1,2,4-triazole ring. A straightforward approach involves reacting a carboxylic acid with aminoguanidine, where the aminoguanidine provides the necessary N-C-N fragment to cyclize with the acid. mdpi.com This reaction is often catalyzed by acid and can be significantly accelerated using microwave irradiation, particularly for volatile carboxylic acids. mdpi.com

Alternatively, 1,2,4-triazole derivatives can be synthesized from the reaction between a carboxylic acid and a hydrazine derivative, such as hydrazinophthalazine, using coupling agents. scielo.br Reagents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, facilitating condensation and subsequent cyclization under mild conditions to produce the triazole ring with good yields. scielo.br This method avoids the high temperatures and harsh reagents, such as phosphorus oxychloride, sometimes associated with traditional cyclodehydration reactions. scielo.br

Methodologies for Introducing the Carboxamide Functional Group

Once the 1,2,4-triazole core is established, the next critical step is the introduction of the carboxamide side chain. This is typically achieved by forming an amide bond between a 1,2,4-triazole-5-carboxylic acid precursor and the desired amine, in this case, 4-methylaniline (p-toluidine).

Modifications at the Triazole-5-Position for Carboxamide Formation

A key strategy for synthesizing the target molecule involves using a precursor that already contains a functional group at the C5 position that can be readily converted to the desired carboxamide. A highly effective approach is to start with a 1,2,4-triazole-5-carboxylate ester. nih.gov An efficient synthesis for these precursors involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which directly yields ethyl 1H-1,2,4-triazole-5-carboxylates. nih.gov

Once the ester is obtained, there are two primary routes to the final amide:

Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding 1,2,4-triazole-5-carboxylic acid. This acid is then coupled with 4-methylaniline using the standard amidation reagents and procedures described in the previous section. nih.gov

Direct Aminolysis: The ester can be directly converted to the amide by reaction with the amine (aminolysis). nih.gov This route can be advantageous as it avoids the separate hydrolysis and activation steps. However, direct amide coupling with the carboxylic acid can sometimes be complicated by the reactivity of the triazole ring's N1 atom, which can lead to side reactions. nih.govacs.org In such cases, converting the acid to an ester and then performing aminolysis provides a more controlled and effective pathway to the desired 5-carboxamide. nih.gov

Another potential, though less direct, route involves starting with a 5-cyano-1,2,4-triazole. The nitrile group can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid or carboxamide, providing another entry point for synthesizing the target compound. isres.org

Incorporation of the N-(4-methylphenyl) Substituent

The introduction of the N-(4-methylphenyl) substituent is a critical step in the synthesis of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide and its analogs. This is typically achieved through the formation of an amide bond between a 1H-1,2,4-triazole-5-carboxylic acid precursor and 4-methylaniline (p-toluidine). The primary synthetic challenge lies in the efficient coupling of these two moieties.

A common and effective method for this transformation is the activation of the carboxylic acid group on the triazole ring, followed by nucleophilic attack by the amino group of 4-methylaniline. The activation of the carboxylic acid can be accomplished using a variety of standard peptide coupling reagents. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1H-1,2,4-triazole-5-carbonyl chloride can then be reacted with 4-methylaniline in the presence of a base to yield the desired carboxamide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups that are incompatible with the harsh conditions of acyl chloride formation.

Strategies for N-Substitution on the Triazole Ring

While the focus of this article is on the N-(4-methylphenyl)carboxamide, it is important to consider strategies for N-substitution directly on the 1,2,4-triazole ring itself, as this can lead to a diverse range of analogs. The 1,2,4-triazole ring has multiple nitrogen atoms that can potentially be substituted. researchgate.net

N-arylation of the 1,2,4-triazole ring can be achieved through various methods, including copper-catalyzed Ullmann-type cross-coupling reactions. researchgate.net For instance, a 1H-1,2,4-triazole can be reacted with an aryl halide in the presence of a copper catalyst and a suitable ligand to form the N-aryl-1,2,4-triazole. The regioselectivity of this reaction can sometimes be a challenge, potentially yielding a mixture of N1- and N4-substituted products.

More contemporary methods, such as those employing palladium or other transition metal catalysts, have also been developed for the N-arylation of azoles. These methods often offer milder reaction conditions and broader substrate scope. Additionally, metal-free approaches are gaining traction, providing more environmentally benign alternatives. researchgate.net

Role of the Methylphenyl Moiety in Synthetic Accessibility

The 4-methylphenyl (p-tolyl) moiety plays a significant role in the synthetic accessibility and properties of the final compound. From a synthetic standpoint, 4-methylaniline is a readily available and relatively inexpensive starting material. The presence of the methyl group on the phenyl ring can influence the electronic properties of the aniline.

The methyl group is an electron-donating group, which increases the nucleophilicity of the amino group in 4-methylaniline compared to aniline itself. This enhanced nucleophilicity can facilitate the amide bond formation, potentially leading to higher reaction rates and yields.

Furthermore, the methyl group can influence the solid-state properties of the final compound, such as its crystallinity and melting point. These properties are important considerations in the purification and handling of the material. The steric bulk of the methyl group is minimal, so it does not significantly hinder the approach of the amine to the activated carboxylic acid.

Chemical Modifications and Analog Design for Systematic Research

Systematic research often requires the synthesis of a library of analogs to explore structure-activity relationships. For this compound, chemical modifications can be made at three primary locations: the phenyl ring, the 1,2,4-triazole ring, and the carboxamide bridge.

Derivatization at the Phenyl Ring

The phenyl ring of the N-(4-methylphenyl) substituent is a prime target for derivatization to probe the effects of electronic and steric factors on the compound's properties. A variety of substituted anilines can be used in place of 4-methylaniline in the synthetic scheme described in section 2.3.

Substituent (R) on Phenyl RingRationale for ModificationPotential Synthetic Approach
-ClIntroduce an electron-withdrawing group to modulate electronic properties.Amide coupling with 4-chloroaniline.
-FIntroduce a small, electronegative atom; can act as a hydrogen bond acceptor.Amide coupling with 4-fluoroaniline.
-OCH₃Introduce an electron-donating group to increase electron density.Amide coupling with 4-methoxyaniline.
-CF₃Introduce a strong electron-withdrawing group to significantly alter electronic properties and potentially improve metabolic stability.Amide coupling with 4-(trifluoromethyl)aniline.
-NO₂Introduce a very strong electron-withdrawing group.Amide coupling with 4-nitroaniline.

Alterations to the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a key structural feature, and its modification can lead to significant changes in the compound's properties. One common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. nih.gov

The 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, which can be relevant when designing analogs of peptides. mdpi.com For systematic research on this compound, the 1,2,4-triazole ring could be replaced with other five-membered heterocycles such as:

1,2,3-triazole: This isomer has a different arrangement of nitrogen atoms, which would alter the electronic distribution and hydrogen bonding capabilities of the molecule.

Oxadiazole (1,2,4- or 1,3,4-): Replacing two nitrogen atoms with an oxygen atom would change the polarity and hydrogen bonding potential.

Thiadiazole (1,2,4- or 1,3,4-): The introduction of a sulfur atom would impact the size, lipophilicity, and electronic properties of the ring.

Pyrazole: This ring has two adjacent nitrogen atoms and may offer different interaction possibilities.

Imidazole: With two non-adjacent nitrogen atoms, this heterocycle has a different electronic and acid-base profile.

The synthesis of these analogs would require starting with the corresponding heterocyclic carboxylic acid and coupling it with 4-methylaniline.

Structural Variations of the Carboxamide Bridge

The carboxamide bridge is a crucial linker between the triazole and phenyl moieties. Its structural modification can provide insights into the optimal spatial arrangement and chemical nature of this linker.

One straightforward modification is the conversion of the carboxamide to a thioamide . This can often be achieved by treating the carboxamide with a thionating agent such as Lawesson's reagent. organic-chemistry.org The resulting thioamide will have different electronic and hydrogen bonding properties compared to the original carboxamide.

Another possible variation is homologation , which involves inserting a methylene group (-CH₂-) between the triazole ring and the carboxamide group. This would result in a N-(4-methylphenyl)-2-(1H-1,2,4-triazol-5-yl)acetamide. This modification increases the flexibility of the linker and the distance between the two aromatic rings. The synthesis of such an analog would likely start from a (1H-1,2,4-triazol-5-yl)acetic acid derivative, which would then be coupled with 4-methylaniline.

Bridge ModificationResulting StructurePotential Synthetic Approach
ThionationN-(4-methylphenyl)-1H-1,2,4-triazole-5-carbothioamideTreatment of the parent carboxamide with Lawesson's reagent.
HomologationN-(4-methylphenyl)-2-(1H-1,2,4-triazol-5-yl)acetamideAmide coupling of (1H-1,2,4-triazol-5-yl)acetic acid with 4-methylaniline.

Structure Activity Relationship Sar Investigations of N 4 Methylphenyl 1h 1,2,4 Triazole 5 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide derivatives can be significantly altered by introducing various substituents at different positions of the molecule. SAR studies systematically probe these changes to map the chemical features essential for activity.

Impact of Phenyl Ring Substitution Patterns and Electronic Properties

Research into related N-aryl triazole derivatives has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-dependent manner. For instance, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives evaluated for anticonvulsant activity, substitutions on a secondary benzamide (B126) ring highlighted these effects. mdpi.com Compounds with electron-withdrawing groups like halogens (e.g., 2-chloro, 4-chloro, 2-fluoro) and trifluoromethyl groups showed significant anticonvulsant properties. mdpi.com Conversely, the introduction of an electron-donating methyl group also resulted in a compound with potent activity. mdpi.com This suggests that steric factors and the ability to form specific interactions within the target's binding pocket are as crucial as the electronic effects.

Studies on other triazole-carboxamide series have shown that halo-substituted derivatives can lead to a considerable increase in anticancer activities. nih.gov For example, the presence of dihalobenzyl groups was found to be more beneficial for increasing antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov The position of the substituent is also vital; in one study on σ2 receptor ligands, the binding affinity trend for methoxy-phenyl substituted analogues was ortho > meta > para, indicating a strict spatial requirement for optimal interaction. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Selected Triazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Influence of Modifications on the Triazole Core and Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is a key pharmacophore, prized for its metabolic stability and its ability to engage in hydrogen bonding. nih.gov Modifications to this core, including substitutions on its nitrogen atoms, can drastically alter the compound's biological activity. The nitrogen atoms within the triazole ring are crucial for binding to biological receptors through hydrogen bonds and other non-covalent interactions. uobaghdad.edu.iq

SAR investigations have shown that substitutions at the N4 position of the triazole ring can significantly impact the molecule's physicochemical properties and biological profile. nih.gov For example, in a study on inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, introducing a furfuryl substituent at the N4-position led to favorable hydrophobic interactions within the binding pocket. nih.gov Further modifications at this position, such as adding a 4-methoxyphenyl (B3050149) group, resulted in a 10-fold increase in potency. nih.gov

The 1,2,4-triazole moiety can also be part of a larger, fused heterocyclic system, which can confer rigidity and enhance binding affinity. Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives, for instance, have been investigated for various biological activities, including analgesic and anti-inflammatory properties. zsmu.edu.ua The incorporation of the triazole ring into such fused systems can orient substituents in a spatially defined manner, leading to improved target engagement.

Role of the Carboxamide Linkage in Ligand-Target Interactions

The carboxamide (-CONH-) linkage is a critical structural element, bridging the triazole core and the phenyl ring. This functional group is not merely a passive linker; it actively participates in forming hydrogen bonds with amino acid residues in the active site of target proteins. The amide group's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are fundamental to its role in molecular recognition and binding affinity. nih.gov

Replacing the carboxamide linker with other functional groups, such as a sulfonyl group, can lead to different biological activities, underscoring the importance of the amide's specific chemical properties. nih.gov In the design of antifungal agents, maintaining the amide linker while varying the aromatic rings attached to it was a successful strategy for developing novel, potent triazoles. nih.govresearchgate.net Furthermore, studies on benzothiazole (B30560) derivatives have explored replacing other bridging moieties with amides, which successfully led to the visualization of neurofibrillary tangles, a key hallmark of Alzheimer's disease, indicating a specific and valuable interaction mediated by the amide group. nih.gov The planarity and rigidity of the amide bond also help to constrain the conformation of the molecule, which can be advantageous for fitting into a well-defined binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To move beyond qualitative SAR observations and develop predictive models, researchers employ Quantitative Structure-Activity Relationship (QSAR) studies. QSAR aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use various molecular descriptors—numerical values that quantify physicochemical properties—to predict the activity of novel, unsynthesized compounds. nih.govresearchgate.net

For triazole-carboxamide derivatives, 2D- and 3D-QSAR models have been developed. Common approaches include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates biological activity to a combination of descriptors. researchgate.net

Multiple Non-Linear Regression (MNLR): Used when the relationship between structure and activity is not linear. researchgate.net

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. researchgate.net

Descriptors used in these models for triazole derivatives often include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov For example, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents used the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov The resulting model highlighted the importance of specific steric and electrostatic fields around the molecule, providing a 3D map of the features required for enhanced anticancer activity. nih.gov Successful QSAR models are validated internally (e.g., cross-validation Q²) and externally (using a test set of compounds) to ensure their robustness and predictive power. researchgate.net

Rational Design Principles for Modulating Potency and Selectivity

The insights gained from SAR and QSAR studies form the foundation for the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov The goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

Key principles in the rational design of this compound derivatives include:

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking studies can be used to predict how different derivatives will bind. mdpi.com This allows for the design of compounds with substituents that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site. For instance, docking studies on antifungal triazole derivatives helped demonstrate a strong binding affinity to the target enzyme, 14α-demethylase (CYP51). researchgate.net

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. New molecules can then be designed to match this pharmacophoric pattern. For triazole-carboxamides, the key features often include the hydrogen-bonding carboxamide group, the heterocyclic triazole ring, and specific hydrophobic regions defined by the substituted phenyl ring.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a different heterocyclic ring could be explored to alter the compound's activity profile. nih.gov

By systematically applying these principles, medicinal chemists can navigate the complex chemical landscape to develop this compound derivatives that are highly potent and selective for their intended biological targets. nih.govnih.gov

Biological Activity Profiling in Preclinical and in Vitro Research Models Excluding Clinical Human Data

Assessment of Antimicrobial Activities

The 1,2,4-triazole (B32235) nucleus is a key structural motif in a variety of antimicrobial agents. nih.govnih.govresearchgate.netnih.govresearchgate.net Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. mdpi.comnih.govmedicine.dp.ua

In Vitro Efficacy Against Diverse Pathogen Strains

Studies have shown that 1,2,4-triazole derivatives can be effective against a range of microbial strains. For instance, certain synthesized Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. nih.gov Some of these compounds exhibited efficacy superior or comparable to standard drugs like ketoconazole (B1673606) and streptomycin, respectively. nih.gov However, in the same study, no activity was observed against Candida albicans, Aspergillus niger, or Escherichia coli. nih.gov

Other research has highlighted the potent antibacterial effects of novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol against S. aureus and E. coli. nih.gov The minimum inhibitory concentration (MIC) method is a common technique used to evaluate the in vitro antimicrobial activity of these compounds. researchgate.net For example, the MICs of certain 1,2,4-triazole derivatives against various test cultures, including E. coli and S. aureus, have been determined to be as low as 0.039 μg/ml. medicine.dp.ua

Table 1: In Vitro Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound Type Target Organism Activity Reference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum Strong antifungal activity, some superior to ketoconazole nih.gov
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Strong antibacterial activity, some superior to streptomycin nih.gov
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol Staphylococcus aureus, Escherichia coli Potent inhibitory effect nih.gov
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, Salmonella typhimurium, S. enteritidis MICs ranging from 0.039–1.25 μg/ml medicine.dp.ua

Cell-Based Assays for Compound Activity Evaluation

Cell-based assays are crucial for determining the biological activity of newly synthesized compounds. The broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), is frequently used to determine the Minimum Inhibitory Concentration (MIC) values of antimicrobial agents. For instance, a triazole derivative, 5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, showed MIC values of 8–16 µg/mL against S. aureus and E. coli in such assays. To ensure the reliability of these assays, positive controls such as ciprofloxacin (B1669076) are typically included.

Evaluation of Enzyme Inhibition Potential

The 1,2,4-triazole scaffold is a key component in many enzyme inhibitors. These compounds have been investigated for their ability to inhibit a variety of enzymes involved in different biological pathways.

Aromatase and Cholinesterase Inhibition Studies

Triazole derivatives have shown significant potential as aromatase inhibitors, which are important in the treatment of estrogen-dependent diseases like breast cancer. nih.gov The nitrogenous heterocyclic ring of the triazole is a key pharmacophore for aromatase inhibition, as it interacts with the iron cation in the enzyme's active site. benthamdirect.com Some 4-N-substituted amino-4H-1,2,4-triazole derivatives have demonstrated potent aromatase-inhibitory activity. nih.gov For example, 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511) was found to be a highly potent and selective aromatase inhibitor with IC50 values of 0.4 nM and 0.12 nM in rat ovary and human placenta, respectively. nih.gov

In the context of neurodegenerative diseases, cholinesterase inhibitors are of great interest. Certain azinane analogues bearing a 1,2,4-triazole moiety have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Cyclooxygenase, Lanosterol 14α-Demethylase, and Other Enzymatic Targets

Triazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. minia.edu.eg Many of these compounds show selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). minia.edu.eg For example, certain novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives have exhibited potent COX-2 inhibitory activity and selectivity. nih.gov

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. core.ac.uknih.gov Azole-based antifungals, including those with a 1,2,4-triazole ring, function by inhibiting this enzyme. core.ac.uknih.gov The triazole nitrogen atom coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and impairing fungal growth. core.ac.uk Studies have designed and synthesized novel 1,2,4-triazole derivatives that show a strong affinity for CYP51. mdpi.com Some of these compounds have even been developed as dual inhibitors of CYP51 and histone deacetylase (HDAC) to combat azole-resistant candidiasis. nih.gov

Table 2: Enzyme Inhibition by N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide and Related Derivatives

Enzyme Target Compound Class Observed Effect Reference
Aromatase 4-N-substituted amino-4H-1,2,4-triazole derivatives Potent and selective inhibition nih.gov
Acetylcholinesterase (AChE) Azinane analogues with 1,2,4-triazole Inhibition potential nih.gov
Butyrylcholinesterase (BChE) Azinane analogues with 1,2,4-triazole Inhibition potential nih.gov
Cyclooxygenase-2 (COX-2) 1,2,4-Triazole derivatives Selective inhibition minia.edu.egnih.gov
Lanosterol 14α-demethylase (CYP51) 1,2,4-Triazole derivatives Inhibition of ergosterol biosynthesis core.ac.ukmdpi.com

Investigation of Anti-inflammatory and Antinociceptive Properties in Research Models

The anti-inflammatory and antinociceptive (pain-relieving) properties of 1,2,4-triazole derivatives have been investigated in various preclinical research models. nih.gov These compounds often exert their anti-inflammatory effects through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. minia.edu.eg

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess anti-inflammatory activity. nih.gov Some newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles have demonstrated significant inhibition of edema in this model. nih.gov For instance, one compound exhibited a 40.28% inhibition of edema, which was comparable to the standard drug indomethacin. nih.gov

Antinociceptive activity is often evaluated using methods like the hot plate and tail immersion tests. nih.gov Certain triazole derivatives have shown promising antinociceptive effects in these models, suggesting their potential as analgesic agents. nih.gov The development of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with traditional NSAIDs. minia.edu.eg

Preclinical Anticancer and Antiproliferative Activity Assessment

The 1,2,4-triazole nucleus is a key pharmacophore in the design of novel anticancer agents. nih.govnih.gov Derivatives incorporating this scaffold have demonstrated significant potential by targeting various mechanisms involved in cancer cell growth and proliferation, including the inhibition of key enzymes, interference with DNA processes, and the modulation of apoptotic pathways. nih.gov

Cytotoxicity Evaluation in Cancer Cell Lines

A crucial step in assessing anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines. Numerous studies have reported on the antiproliferative activity of N-aryl-1,2,4-triazole-carboxamide derivatives. For instance, a series of novel 1,2,4-triazole carboxamide derivatives were synthesized and showed a satisfactory cytotoxicity profile when compared to the reference drug doxorubicin. researchgate.net Specifically, certain compounds within this class displayed pronounced inhibitory activity across all tested cell lines. researchgate.net

In another study, indole–1,2,4-triazole hybrids were evaluated against the human liver tumor cell line (Hep-G2). The results confirmed that substitutions on the anilide ring, such as in N-phenyl acetamide (B32628) motifs, enhanced the anticancer potential. mdpi.com One derivative containing a 3,4-dichlorophenyl moiety exhibited excellent cytotoxicity against the Hep-G2 cell line, with potency comparable to the standard drug doxorubicin. mdpi.com Similarly, furan-based 1,2,4-triazole derivatives have also been tested, with one compound showing the highest antiproliferative activity against the cervical (HeLa) cancer cell line with an IC50 value of 8.81 µM. researchgate.net

The antiproliferative potency of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides was evaluated against a panel of 60 cancer cell lines. nih.gov Remarkable activity was observed against leukemia cell lines, and high cytotoxicity was detected towards kidney cancer (CAKI-1), melanoma (LOX IMVI), and renal cancer (UO-31) cell lines. nih.gov One specific compound inhibited LOX IMVI cell growth with a GI50 value of 0.15 μM. nih.gov

Compound Class/DerivativeCancer Cell LineActivity MeasurementObserved Value
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (Compound 4a)Jurkat (Leukemia)GI500.63-0.69 µM
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (Compound 4a)LOX IMVI (Melanoma)GI500.15 µM
Indole–1,2,4-triazole S-linked N-arylacetamides (Compound 8b)Hep-G2 (Liver Cancer)Cell Viability at 100 µg/mL10.99 ± 0.59%
Furan-based 1,2,4-triazole (Compound 15)HeLa (Cervical Cancer)IC508.81 ± 0.28 µM
1,5-Diaryl-1H-1,2,4-triazole-3-carboxamide derivativesVariousAntiproliferative ActivitySignificant

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Beyond direct cytotoxicity, understanding the mechanism of cell death is vital. Research has shown that 1,2,4-triazole derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest and apoptosis in leukemia cell lines. researchgate.net Flow cytometry analysis confirmed that these compounds cause an increase in apoptotic cells, a finding supported by the detection of PARP1 and caspase-3 cleavage via Western blot analysis. researchgate.net

Studies on other related triazole structures further support these findings. A novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide induced morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, as well as DNA fragmentation in Jurkat T-cells. nih.gov This compound was also found to reduce the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Similarly, other 1,2,4-triazole derivatives have been identified as apoptotic inducers that target the p53 tumor suppressor pathway. nih.govresearchgate.net Certain compounds significantly increased p53 protein levels in MCF-7 breast cancer cells, suggesting a mechanism that involves the activation of this critical cell cycle regulator. nih.govresearchgate.net Further research on 1,4-dihydropyridine-based 1,2,3-triazole derivatives demonstrated that the most active compounds induce cell death through apoptosis in the late phase and can promote cell cycle arrest at the G2/M phase. mdpi.com

Other Biological Activities in Non-Human Systems (e.g., Anticonvulsant, Antihypertensive)

In addition to anticancer research, the 1,2,4-triazole scaffold has been extensively investigated for other pharmacological activities, notably as anticonvulsant and antihypertensive agents.

A variety of 1,2,4-triazole derivatives have shown promising anticonvulsant activity in preclinical animal models. nih.gov For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were evaluated, with some compounds showing excellent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com The mechanism for some of these compounds may be associated with an increase in the content of the inhibitory neurotransmitter GABA in the brain. mdpi.com Other studies on 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide derivatives also demonstrated remarkable efficacy in the MES model, with activity comparable to the established drug phenytoin. africaresearchconnects.com Furthermore, 1,2,4-triazole-3-thione derivatives exhibited potent anticonvulsant activity, 2 to 3 times more potent than valproic acid in a 6 Hz model of pharmacoresistant epilepsy in mice. nih.gov

The potential for antihypertensive activity has also been explored. A series of novel 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives were designed as potential angiotensin II receptor agonists. researchgate.net In vivo biological evaluation in rats suggested that a lead compound from this series had an antihypertensive effect superior to the reference drug losartan, without a significant impact on heart rate. researchgate.net The 1,2,4-triazole moiety is a component in numerous compounds investigated for their antihypertensive properties. researchgate.net

Target Identification and Elucidation of Molecular Mechanisms

Identification of Specific Protein Targets (e.g., Receptors, Enzymes, Ion Channels)

While direct protein targets for N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide are not extensively documented in dedicated studies, research on analogous compounds provides significant insights into its likely protein interactions. The 1,2,4-triazole (B32235) carboxamide scaffold is known to interact with a variety of biological targets.

Receptors: A prominent target for structurally related triazole derivatives is the GABA-A receptor . nih.govmdpi.com Specifically, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated binding to the benzodiazepine (BZ) site on GABA-A receptors, suggesting a potential mechanism for anticonvulsant and anxiolytic effects. nih.gov

Enzymes: The triazole class of compounds is well-known for its enzyme inhibitory activity. Potential enzyme targets for this compound, based on studies of similar molecules, include:

14α-demethylase (CYP51): A key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of this enzyme is a common mechanism for antifungal triazole agents. mdpi.com

Kinases: Various kinases have been identified as targets for triazole derivatives. For instance, molecular docking studies have suggested that some 5-oxo-1,2,4-triazole-3-carboxamides may interact with the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). nih.gov

Aldo-Keto Reductases (AKR1B1 & AKR1B10): These enzymes are implicated in cancer, and phenylcarbamoylazinane-1,2,4-triazole amides have been investigated as potential inhibitors. mdpi.com

Macrophage Migration Inhibitory Factor (MIF): This protein, which exhibits tautomerase activity, has been identified as a target for certain 4-substituted triazole-phenols. researchgate.net

Heat Shock Protein 90 (Hsp90) and Cyclooxygenase-2 (COX-2): These have been noted as targets for some 1,2,3-triazole-4-carboxamides, a related but distinct isomer class. nih.gov

Other Proteins: The Pregnane X Receptor (PXR) , a nuclear receptor that regulates drug metabolism, has been identified as a target for a series of 1H-1,2,3-triazole-4-carboxamides, which act as potent and selective inverse agonists and antagonists. nih.gov

Potential Target ClassSpecific Protein TargetEvidence from Analogous Compounds
ReceptorGABA-A Receptor (Benzodiazepine site)Anticonvulsant N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amides nih.govmdpi.com
Enzyme14α-demethylase (CYP51)Antifungal triazole derivatives mdpi.com
EnzymeEGFR, CDK-45-oxo-1,2,4-triazole-3-carboxamides nih.gov
EnzymeAldo-Keto Reductases (AKR1B1, AKR1B10)Phenylcarbamoylazinane-1,2,4-triazole amides mdpi.com
EnzymeMacrophage Migration Inhibitory Factor (MIF)4-substituted triazole-phenols researchgate.net
Nuclear ReceptorPregnane X Receptor (PXR)1H-1,2,3-triazole-4-carboxamides nih.gov

Ligand-Target Binding Affinity and Selectivity Studies

Binding affinity and selectivity are critical parameters for determining a compound's potency and potential for off-target effects. Quantitative data from studies on analogous triazole carboxamides illustrate the potential affinity range for this compound.

For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were tested for their binding affinity to the GABA-A receptor. One of the most potent compounds in that series demonstrated a half-maximal inhibitory concentration (IC50) of 0.14 µM. nih.gov

In a different study focusing on the Pregnane X Receptor (PXR), a series of 1H-1,2,3-triazole-4-carboxamides were evaluated. The lead compound showed moderate binding with an IC50 of 1.2 µM, while optimized analogs achieved significantly higher affinity, with binding IC50 values as low as 0.019 µM for inverse agonistic activity. nih.gov These studies underscore that minor structural modifications on the triazole carboxamide scaffold can dramatically influence binding affinity.

Selectivity studies are performed to compare the binding affinity of a compound against a panel of different targets. For example, a potent PXR inhibitor derived from a triazole carboxamide scaffold would be tested against other nuclear receptors to ensure it does not produce unintended effects through these related proteins.

Compound ClassTargetReported Binding Affinity (IC50)Reference
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amidesGABA-A Receptor0.14 µM nih.gov
1H-1,2,3-triazole-4-carboxamidesPregnane X Receptor (PXR) - Binding1.2 µM (Initial Lead) nih.gov
1H-1,2,3-triazole-4-carboxamidesPregnane X Receptor (PXR) - Inverse Agonist Activity0.019 µM (Optimized Analog) nih.gov

Investigation of Molecular and Cellular Pathways Affected by the Compound

Once a ligand-target interaction is confirmed, research focuses on the downstream consequences within the cell. The engagement of this compound with its specific target(s) would be expected to modulate one or more molecular and cellular pathways.

Based on the potential targets identified for analogous compounds, several pathways are of interest:

GABAergic Neurotransmission: If the compound targets GABA-A receptors, it would likely enhance the inhibitory effects of the neurotransmitter GABA. This can lead to a decrease in neuronal excitability, a mechanism consistent with anticonvulsant activity. Studies on related compounds have shown they can increase the content of GABA in brain tissue, supporting this hypothesis. nih.govmdpi.com

PXR-Mediated Gene Regulation: Interaction with PXR would affect the expression of genes involved in drug metabolism, such as those encoding for cytochrome P450 enzymes (e.g., CYP3A4). nih.gov An antagonist or inverse agonist could prevent the induction of these enzymes, thereby altering the metabolism of co-administered drugs.

Sterol Biosynthesis: Should the compound inhibit fungal 14α-demethylase, it would disrupt the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to altered membrane permeability and ultimately inhibits fungal growth. mdpi.com

Wnt/β-catenin Signaling: Certain 1,2,3-triazolyl-4-carboxamide derivatives have been identified as inhibitors of this pathway, which is crucial in development and often dysregulated in cancer. nih.gov

Inflammatory Signaling: By inhibiting targets like MIF, triazole derivatives could attenuate pro-inflammatory responses. For example, potent MIF inhibitors have been shown to reduce MIF-induced ERK phosphorylation in lung cancer cells. researchgate.net

Phenotypic Screening Approaches for Target Deconvolution

Phenotypic screening, where a compound's effect is observed in a cellular or whole-organism model without a preconceived target, is a powerful tool for drug discovery and for elucidating a compound's mechanism of action. For a compound like this compound, observing a specific phenotype can provide crucial clues about its molecular target.

For example, many triazole carboxamide derivatives have been subjected to phenotypic screens that revealed:

Anticonvulsant Activity: Screening in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified potent anticonvulsant compounds. nih.govmdpi.com A positive result in these screens would strongly suggest that the compound modulates neuronal excitability, prompting investigation into targets like ion channels or neurotransmitter receptors such as the GABA-A receptor.

Anticancer Activity: The antiproliferative potency of novel triazole carboxamides has been evaluated against various cancer cell lines. nih.govijpsdronline.com For example, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxic activity against human leukemic T-cells. nih.gov Such a phenotype points towards targets involved in cell proliferation, survival, or apoptosis.

Antifungal/Anti-Oomycete Activity: Screening against a panel of pathogenic fungi and oomycetes can reveal fungicidal properties. mdpi.com A broad spectrum of activity would suggest a conserved target in these organisms, such as 14α-demethylase.

Once a robust phenotype is identified, target deconvolution methods are employed. These techniques, such as chemical proteomics or genetic screening, aim to identify the specific protein(s) responsible for the observed effect. nih.gov

Omics-Based Methodologies for Mechanism of Action (MoA) Elucidation

"Omics" technologies provide a global view of molecular changes within a biological system in response to a compound, offering an unbiased approach to understanding the mechanism of action.

Proteomics: This approach can be used to identify the direct targets of a compound or to map the broader changes in the proteome following treatment. A study on a similar compound, 5-phenyl-1-(p-tolyl)-1H-1,2,3-triazole (PPTT), used a serum proteomics approach to identify proteins that interact with the compound in human blood. nih.gov Using two-dimensional gel electrophoresis and mass spectrometry, researchers identified twenty highly expressed proteins after exposure to PPTT. One of these, apolipoprotein A-1 (ApoA-1), was selected for further investigation as a potential target to explore the compound's effect on signaling pathways in liver cancer cells. nih.gov This methodology could be directly applied to this compound to identify its interacting partners in a relevant biological matrix.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, transcriptomics can reveal which genes and signaling pathways are activated or suppressed by the compound. For example, if the compound were to act on a nuclear receptor like PXR, a transcriptomic analysis would show changes in the expression of PXR target genes.

Metabolomics: This technique analyzes the global profile of metabolites in a system. If the compound inhibits a key metabolic enzyme, metabolomics could identify the buildup of the enzyme's substrate and the depletion of its product, thereby pinpointing the affected pathway.

These omics-based strategies provide a comprehensive and unbiased view of a compound's biological effects, complementing traditional target-based approaches and helping to build a complete picture of its mechanism of action.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of molecules. nih.gov For various 1,2,4-triazole (B32235) derivatives, DFT has been employed to calculate geometric parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps. scispace.com

Studies on substituted 1,2,4-triazoles reveal that bond lengths and angles within the triazole ring are influenced by the nature of the substituents. rad-proceedings.org For instance, calculations using AM1 and PM3 methods on N1-substituted 1,2,4-triazoles showed that the N-N bond length in the triazole core is shorter than a typical single bond but longer than a double bond, indicating electron delocalization within the aromatic ring. rad-proceedings.org DFT calculations at the B3LYP/cc-Pvdz level have been used to determine a range of reactivity descriptors for substituted 1,2,4-triazoles, including electronegativity, hardness, softness, and electrophilicity index, which are crucial for predicting how these molecules will interact in a biological system. researchgate.net Such analyses help in elucidating the stability and reactivity patterns essential for drug design. researchgate.net

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical information on binding affinity and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic contacts. nih.gov

Derivatives containing the 1,2,4-triazole carboxamide core have been extensively studied using this approach against various biological targets. In one study, triazole benzene (B151609) sulfonamide derivatives were docked into the active site of human carbonic anhydrase IX. A derivative featuring a 4-methylphenyl group demonstrated a strong binding affinity of -8.2 Kcal/mol, forming hydrogen bonds with key residues like Gln71 and Thr200, as well as pi-pi interactions involving the phenyl group with His94. nih.gov Similarly, docking studies of other 1,2,4-triazole-based acetamides against c-kit tyrosine kinase revealed excellent binding affinities, with one compound exhibiting a score of -176.749 kcal/mol. nih.gov These simulations are crucial for identifying promising drug candidates and understanding their mechanism of action at a molecular level. bohrium.comijper.org

Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Triazole Benzene SulfonamidesHuman Carbonic Anhydrase IX-8.2Gln71, Thr200, His94, Asn66 nih.gov
Triazole-coupled Acetamidesc-kit Tyrosine Kinase-176.749Not Specified nih.gov
Indolyl 1,2,4-TriazolesCyclin-Dependent Kinase 6 (CDK6)Not Specified (IC50 = 0.075 µM)Not Specified rsc.org
1,2,4-Triazole CarboxamidesEpidermal Growth Factor Receptor (EGFR)Favorable (unspecified score)Not Specified researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the conformational stability of the complex and the persistence of key interactions. frontiersin.org

For 1,2,4-triazole derivatives, MD simulations have been used to confirm the stability of binding poses predicted by docking. pensoft.net In a study on triazole benzene sulfonamides, a 100 ns MD simulation confirmed the stable binding of a lead compound within the active site of its target protein. rsc.org Analysis of the root-mean-square deviation (RMSD) of the protein's backbone atoms showed minimal fluctuations, indicating that the ligand remained stably bound throughout the simulation. nih.govrsc.org For other triazole inhibitors, MD simulations lasting up to 1.0 microsecond have been conducted to assess the stability of the ligand-binding domain, with RMSD values stabilizing after an initial equilibration period, confirming a stable complex. mdpi.com These studies are vital for validating docking results and ensuring that the predicted binding mode is maintained under physiological conditions. nih.gov

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful tool for ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov

For classes of compounds including the 1,2,4-triazole scaffold, pharmacophore models have been successfully generated to guide the design of new inhibitors. In a study on cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model was developed based on a set of known active 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. semanticscholar.orgnih.gov The resulting model consisted of key features like two aromatic rings and one hydrogen bond acceptor. semanticscholar.org This model was then used to screen other triazole derivatives, predicting their ability to fit the required geometry for COX-2 inhibition. nih.govsemanticscholar.org Such models are instrumental in optimizing lead compounds and in virtual screening campaigns to identify novel active molecules. nih.govnih.gov

Virtual Screening Techniques for Identifying Novel Active Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. nih.gov The 1,2,4-triazole scaffold is frequently used in the design of compound libraries for such screening efforts. researchgate.net

In one such campaign, a library of 1,2,4-triazole derivatives was screened to identify potential inhibitors of DCN1 for anti-cardiac fibrosis. nih.gov The screening process, which combined 3D-QSAR modeling and molecular docking, successfully identified novel compounds with high predicted activity. nih.gov Another study involved the virtual screening of 112 previously synthesized 1,2,4-triazole derivatives against enzymes involved in oxidative stress, leading to the identification of 23 promising substances for further analysis. pensoft.net These examples highlight the effectiveness of virtual screening in discovering novel active scaffolds based on the versatile 1,2,4-triazole core. rsc.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Derivative 7a-7.128-1.4915.637 nih.gov
Derivative 7b-6.973-1.3585.615 nih.gov
Derivative 7c-7.144-2.5264.618 nih.gov

Advanced Biophysical and Structural Characterization in Research

Spectroscopic Methods for Solution-State Conformation and Interactions (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformation of triazole carboxamides. scielo.br Both ¹H and ¹³C NMR studies provide detailed information about the chemical environment of each atom within the molecule.

In studies of related N-aryl-1H-1,2,4-triazole derivatives, ¹H NMR spectra typically show characteristic signals for the amide proton (NH), the triazole ring protons, and the protons of the substituted phenyl ring. mdpi.comnih.gov For instance, the amide NH proton often appears as a singlet downfield, typically above δ 10.0 ppm, while the triazole protons resonate at approximately δ 8.2-9.2 ppm. mdpi.com The aromatic protons on the 4-methylphenyl group would present as a characteristic AA'BB' system.

¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. The carbonyl carbon of the carboxamide group is typically observed in the δ 158-173 ppm region. mdpi.commdpi.com NMR is also instrumental in studying phenomena such as ring-chain tautomerism, which has been observed in related 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, where both open aldehyde and cyclic hemiacetal forms can coexist in solution. mdpi.com Conformational analyses using DFT calculations combined with NMR data have shown that the molecular structure in solution can differ significantly from solid-state or optimized gas-phase geometries, highlighting the importance of solution-state studies. scielo.br

While NMR is powerful for structural elucidation, Circular Dichroism (CD) spectroscopy would be employed to study the compound's interaction with chiral macromolecules, such as proteins or DNA. CD analysis can reveal changes in the secondary structure of a biological target upon binding of the small molecule. rsc.org However, specific CD studies for N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide are not prominently featured in the available literature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous N-Aryl-1,2,4-Triazole-Carboxamide Scaffolds

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Amide (NH) 10.0 - 10.7 N/A mdpi.com
Triazole (CH) 8.2 - 9.3 142 - 153 mdpi.com
Carboxamide (C=O) N/A 160 - 173 mdpi.com
Aromatic (Ar-H) 7.3 - 8.2 120 - 140 mdpi.com

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing. While the specific crystal structure for this compound is not detailed in the reviewed literature, extensive crystallographic data for structurally similar 1,2,3- and 1,2,4-triazole (B32235) derivatives allow for a well-founded prediction of its key features. nih.govnih.govmdpi.com

Studies on related 1-aryl-1H-1,2,3-triazole-4-carboxamides reveal that the dihedral angle between the plane of the triazole ring and the attached aryl ring is a critical conformational parameter. nih.govnih.gov This angle typically ranges from 25° to 45°, indicating a non-coplanar arrangement. nih.govnih.gov For example, in ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and phenyl rings is 37.93°. nih.govresearchgate.net

The solid-state structures are stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly involving the amide N-H group and the triazole nitrogen atoms, are common, often linking molecules into chains or layers. nih.govnih.gov Weak C-H···N and C-H···O interactions, as well as π–π stacking between aromatic and triazole rings, further consolidate the crystal packing. nih.govresearchgate.net Intramolecular hydrogen bonds, such as between the amide proton and a triazole nitrogen, are also observed, which can influence the conformation of the carboxamide linkage. nih.gov

Table 2: Crystallographic Data for Representative Triazole Carboxamide Analogs

Compound Crystal System Space Group Key Dihedral Angle (Triazole-Aryl) Reference
1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide Monoclinic P2₁/n 25.12° nih.gov
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Monoclinic P2₁/c 37.93° nih.govresearchgate.net
5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Monoclinic P2₁/c 32.75° nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used to quantify the interactions between a small molecule and its macromolecular target. These methods are essential in drug discovery for characterizing the binding affinity, kinetics, and thermodynamic profile of a lead compound.

SPR monitors the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target molecule, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing deep insight into the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions).

While these techniques are critical for characterizing bioactive molecules, specific SPR or ITC data for the binding of this compound to a biological target are not available in the public domain literature. Application of these methods would be a crucial next step in preclinical research to validate its interaction with any identified protein targets.

Mass Spectrometry for Metabolite Identification in Preclinical Research Models (excluding human metabolic profiles)

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of novel compounds and the identification of their metabolites in preclinical studies. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of a synthesized compound by providing a highly accurate mass measurement. mdpi.com

For this compound, predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts that would be observed during analysis. uni.lu This information is fundamental for identifying the compound in complex biological matrices. General fragmentation patterns for 1,2,4-triazoles often involve cleavage of the bonds between N1–N2 and N4–C5 of the triazole ring. ijsr.net

In preclinical research, MS, typically coupled with liquid chromatography (LC-MS), is the gold standard for metabolite identification. In these studies, the parent drug is administered to an animal model, and biological samples (e.g., plasma, urine, feces) are collected and analyzed. The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection and structural elucidation of metabolites, which may be formed through common metabolic pathways such as oxidation (hydroxylation), demethylation, or conjugation (e.g., glucuronidation, sulfation).

Although the general utility of mass spectrometry is well-established, specific studies detailing the metabolite identification of this compound in any preclinical research model have not been reported in the reviewed scientific literature. Such studies would be vital for understanding the compound's pharmacokinetic profile and metabolic stability.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₀N₄O)

Adduct Formula Predicted m/z
[M+H]⁺ C₁₀H₁₁N₄O⁺ 203.09274
[M+Na]⁺ C₁₀H₁₀N₄NaO⁺ 225.07468
[M+K]⁺ C₁₀H₁₀N₄KO⁺ 241.04862
[M-H]⁻ C₁₀H₉N₄O⁻ 201.07818
[M+HCOO]⁻ C₁₁H₁₁N₄O₃⁻ 247.08366

Data sourced from PubChem predictions. uni.lu

Emerging Research Applications and Future Directions for N 4 Methylphenyl 1h 1,2,4 Triazole 5 Carboxamide Research

Development of Analogs with Enhanced Potency, Selectivity, or Novel Mechanisms

A primary direction for future research involves the strategic design and synthesis of analogs of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide. The goal is to improve its potency against specific biological targets, increase its selectivity to minimize off-target effects, and potentially uncover novel mechanisms of action. Structure-activity relationship (SAR) studies on related 1,2,4-triazole (B32235) derivatives have provided a roadmap for such modifications. nih.gov

Key strategies for analog development include:

Modification of the Phenyl Ring: Altering the substituents on the N-phenyl ring is a common and effective strategy. Introducing different electron-donating or electron-withdrawing groups can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. For instance, studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives demonstrated that introducing substituents like fluorine, chlorine, or trifluoromethyl groups onto the benzamide (B126) moiety could significantly enhance anticonvulsant activity. mdpi.comnih.gov

Substitution on the Triazole Core: Although the parent compound is substituted at the N1 position, other positions on the 1,2,4-triazole ring can be modified. For example, attaching different functional groups to the C3 or C5 positions of the triazole ring has been shown to modulate the biological activity of this class of compounds. nih.gov

Alteration of the Carboxamide Linker: The amide bond provides structural rigidity and specific hydrogen bonding capabilities. Modifications to this linker, such as creating thioamides or incorporating spacers, could alter the compound's conformation and interaction with biological targets.

Interactive Table: Effect of Phenyl Ring Substitution on Biological Activity of Analogous N-phenyl-triazole Amides

Compound Reference Substituent on Phenyl Ring Target/Assay Potency (ED₅₀ or IC₅₀) Source
6f 2-Chlorophenyl Anticonvulsant (MES) 13.1 mg/kg nih.govresearchgate.net
6l 2-Bromophenyl Anticonvulsant (MES) 9.1 mg/kg nih.govresearchgate.net
6j 4-(Trifluoromethyl)phenyl Anticonvulsant (scPTZ) >100 mg/kg mdpi.com
15 4-Chlorophenyl Anticancer (MDA-MB-231) 3.48 µM nih.gov

| 20 | 4-Methoxyphenyl (B3050149) | Anticancer (MDA-MB-231) | 5.95 µM | nih.gov |

This table presents data for structurally related analogs to illustrate the impact of substitutions, as specific data for this compound was not available.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The diverse biological activities reported for the 1,2,4-triazole scaffold suggest that this compound and its future analogs could be explored for a wide range of therapeutic applications. researchgate.netresearchgate.net Research is moving beyond traditional areas to investigate novel uses based on a deeper understanding of the underlying mechanisms of action.

Anticancer Therapy: Many 1,2,4-triazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer progression, such as tyrosine kinases, topoisomerases, and tubulin. nih.govnih.govnih.gov For example, certain thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazole derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Future work could assess the potential of this compound to inhibit such kinases or other cancer-related targets.

Neurodegenerative and CNS Disorders: The demonstrated anticonvulsant activity of some analogs, likely mediated through interaction with GABA-A receptors, opens avenues for exploring their utility in other central nervous system disorders. mdpi.comnih.gov This could include applications in anxiety, neuropathic pain, or epilepsy.

Infectious Diseases: Beyond well-established antifungal activity, which often involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), 1,2,4-triazoles are being investigated for other infectious diseases. nih.govmdpi.com This includes activity against bacteria, parasites like Trypanosoma cruzi, and various viruses. nih.govmdpi.commdpi.commdpi.com The specific structural features of this compound could be optimized for potency against these pathogens.

Interactive Table: Mechanistic Insights and Potential Therapeutic Applications for the 1,2,4-Triazole Scaffold

Mechanism of Action Potential Therapeutic Area Example Target Source
Enzyme Inhibition Cancer EGFR, BRAF, Tubulin nih.gov
Enzyme Inhibition Fungal Infections Lanosterol 14α-demethylase (CYP51) nih.gov
Enzyme Inhibition Tuberculosis Cytochrome P450 CYP121 mdpi.com
Receptor Modulation Epilepsy, Anxiety GABA-A Receptors mdpi.comnih.gov

Combination Research Strategies in Preclinical Models

To enhance efficacy and combat the development of drug resistance, a significant future direction is the evaluation of this compound in combination with other therapeutic agents. This strategy is being actively pursued for the broader 1,2,4-triazole class in preclinical settings.

Overcoming Resistance in Fungal Infections: The long-term use of azole antifungals has led to increased resistance. nih.gov Research has shown that combining triazole fungicides, like mefentrifluconazole, with agents having a different mechanism of action, such as succinate dehydrogenase inhibitors (SDHIs), can delay the development of resistance. mdpi.com

Synergistic Anticancer Effects: In oncology, combination therapy is a standard of care. Combining a 1,2,4-triazole derivative targeting a specific pathway (e.g., a kinase inhibitor) with a traditional cytotoxic agent or an immunotherapy drug could lead to synergistic effects and improved patient outcomes.

Enhanced Anti-parasitic Activity: In the context of Chagas disease, an isobologram analysis of 1,2,3-triazole analogs in combination with the existing drug benznidazole revealed an additive interaction against T. cruzi, suggesting that such combinations could be a viable therapeutic strategy. mdpi.com

Application of Advanced Methodologies in Synthesis and Biological Evaluation

The discovery and development of novel analogs of this compound will be accelerated by the adoption of advanced chemical and biological methodologies.

Advanced Synthesis: Modern synthetic chemistry offers numerous efficient ways to produce libraries of 1,2,4-triazole derivatives. These include microwave-assisted synthesis, one-pot multi-component reactions, and green chemistry approaches that improve yield and reduce environmental impact. zsmu.edu.uaisres.orgresearchgate.net Such techniques allow for the rapid generation of diverse analogs for biological screening.

In Silico and Computational Methods: Molecular docking and other computational tools are now integral to modern drug discovery. ijpsdronline.com These methods allow researchers to predict how compounds will bind to specific protein targets, providing insights into their mechanism of action and helping to prioritize the synthesis of the most promising candidates. nih.govnih.govmdpi.com For example, docking studies have been used to investigate the binding of 1,2,4-triazole derivatives to targets like EGFR and GABA-A receptors. mdpi.comnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large numbers of compounds against specific biological targets. Applying HTS to libraries of this compound analogs can quickly identify lead compounds with desired activities.

Overcoming Research Challenges in 1,2,4-Triazole-Based Chemical Biology

Despite the promise of the 1,2,4-triazole scaffold, several challenges must be addressed in the research and development of compounds like this compound.

Acquired Drug Resistance: As with many antimicrobial and anticancer agents, the emergence of resistance is a major obstacle. researchgate.netnih.gov Future research must focus on designing compounds that are less susceptible to known resistance mechanisms or that can overcome them.

Selectivity and Off-Target Toxicity: While the 1,2,4-triazole core is generally well-tolerated, ensuring high selectivity for the intended biological target over other related proteins (e.g., different kinases or cytochrome P450 enzymes) is crucial to minimize toxicity. researchgate.netnih.gov

Synthetic Complexity: The synthesis of 1,2,4-triazoles can sometimes present challenges, such as controlling regioselectivity during N-alkylation, which can lead to the formation of multiple isomers that are difficult to separate. mdpi.com Developing robust and regioselective synthetic routes is an ongoing area of research. zsmu.edu.ua

By systematically addressing these areas, future research can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Preferred for efficiency and selectivity. Requires azide and alkyne precursors under mild conditions (room temperature, aqueous/organic solvent mix) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to traditional reflux methods. Ideal for rapid optimization .
  • Purification : Recrystallization or column chromatography ensures high purity. Solvent choice (e.g., ethanol, DMF) impacts crystal formation .
    • Key Factors :
MethodAdvantagesLimitationsYield Range
CuAACHigh selectivity, mild conditionsRequires pre-functionalized precursors60-85%
MicrowaveFaster reaction, higher yieldsSpecialized equipment needed75-90%

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole ring signals at δ 7.5-8.5 ppm for aromatic protons) .
    • Infrared Spectroscopy (IR) :
  • Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
    • X-ray Diffraction (XRD) :
  • Resolves crystal packing and molecular conformation. SHELXL refinements ensure accuracy in bond lengths/angles .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., ionization potentials, bond dissociation energies) .
  • Applications :
  • Predicts electrophilic/nucleophilic sites for reaction optimization.
  • Validates spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital calculations) .
    • Validation : Compare computed vs. experimental data (e.g., atomization energies with <3 kcal/mol deviation) .

Q. How do crystal structure refinements using SHELXL elucidate conformational dynamics in triazole carboxamides?

  • Workflow :

Data Collection : High-resolution XRD data (e.g., Cu Kα radiation, λ = 1.5418 Å) .

Refinement : SHELXL adjusts anisotropic displacement parameters and hydrogen bonding networks .

Validation : WinGX/ORTEP visualizes thermal ellipsoids and packing interactions .

  • Case Study :

  • For N-(4-chlorophenyl)-triazole-4-carboxamide, SHELXL revealed a planar triazole ring with dihedral angles <5° deviation, critical for ligand-receptor docking .

Q. How to resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. anti-inflammatory efficacy)?

  • Approach :

  • Comparative Assays : Use standardized protocols (e.g., ELISA for COX-2 inhibition, murine inflammation models) .
  • Control Variables : Account for solubility (e.g., DMSO concentration) and metabolic stability .
    • Data Interpretation :
StudyActivity (IC₅₀)Model SystemKey Limitation
A2.1 µM (COX-2)In vitroLow aqueous solubility
BNo in vivo effectMurine modelRapid metabolism

Designing in silico docking studies to predict binding affinity with target enzymes like COX-2

  • Protocol :

Protein Preparation : Retrieve COX-2 structure (PDB: 1PXX), remove water, add charges .

Ligand Preparation : Optimize triazole carboxamide geometry using DFT .

Docking Software : AutoDock Vina or Schrödinger Glide.

  • Key Metrics :
  • Binding energy (ΔG < -8 kcal/mol suggests strong interaction) .
  • Hydrogen bonds with Arg120/Tyr355 residues critical for inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.